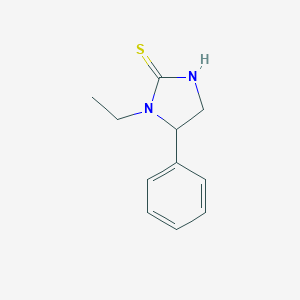
1-Ethyl-5-phenyl-2-imidazolidinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Resminostat-Hydrochlorid ist ein oral verabreichter Histon-Deacetylase-Inhibitor. Es hat sich als vielversprechende neue Therapie für ein breites Spektrum von onkologischen Indikationen gezeigt, sowohl als Monotherapie als auch in Kombination mit anderen Krebsmedikamenten . Diese Verbindung ist besonders selektiv für Histon-Deacetylase-Enzyme der Klassen I, IIb und IV, mit einer ausgeprägten Spezifität für die Hemmung des Proteins Histon-Deacetylase 6, das bei Metastasen aktiv ist .
Vorbereitungsmethoden
Die Synthese von Resminostat-Hydrochlorid umfasst mehrere Schritte. Der bevorzugte IUPAC-Name für Resminostat ist (2E)-3-(1-{4-[(Dimethylamino)methyl]benzol-1-sulfonyl}-1H-pyrrol-3-yl)-N-hydroxyprop-2-enamid Industrielle Produktionsverfahren sind in der öffentlichen Literatur nicht ausführlich beschrieben, aber die Synthese folgt im Allgemeinen Standardprotokollen der organischen Synthese, die mehrere Reaktionsschritte und Reinigungsprozesse umfassen .
Analyse Chemischer Reaktionen
Resminostat-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind für Resminostat-Hydrochlorid aufgrund seiner stabilen Struktur weniger häufig.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Dimethylaminogruppe.
Hydrolyse: Die Hydroxamsäureeinheit kann unter sauren oder basischen Bedingungen hydrolysiert werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind starke Säuren oder Basen für die Hydrolyse und spezifische Katalysatoren für Substitutionsreaktionen.
Wissenschaftliche Forschungsanwendungen
Resminostat-Hydrochlorid wurde umfassend für seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Es wird als Modellverbindung für die Untersuchung der Histon-Deacetylase-Hemmung verwendet.
Biologie: Die Verbindung wird zur Untersuchung der Genexpressionsregulation und Zelldifferenzierung verwendet.
Medizin: Resminostat-Hydrochlorid wird für sein Potenzial zur Behandlung verschiedener Krebsarten untersucht, darunter kutane T-Zell-Lymphome, hepatozelluläres Karzinom und Hodgkin-Lymphom
Industrie: Es wird bei der Entwicklung neuer Therapeutika und bei Kombinationstherapien zur Krebsbehandlung eingesetzt.
Wirkmechanismus
Resminostat-Hydrochlorid übt seine Wirkung aus, indem es Histon-Deacetylase-Enzyme hemmt, was zur Anhäufung von acetylierten Histonen und nicht-histonischen Proteinen führt. Dies führt zu Veränderungen der Genexpressionsniveaus in Tumorzellen und der Deregulierung von an der Zelldifferenzierung beteiligten Signalwegen, wie z. B. der WNT-Signalgebung . Die Verbindung erhöht auch die Immunogenität von Tumoren, indem sie die Erkennung und Abtötung durch natürliche Killerzellen erhöht und die Expression und Präsentation von tumorassoziierten Antigenen steigert .
Wirkmechanismus
Resminostat hydrochloride exerts its effects by inhibiting histone deacetylase enzymes, leading to the accumulation of acetylated histones and non-histone proteins. This results in changes in gene expression levels in tumor cells and the deregulation of pathways involved in cell differentiation, such as WNT signaling . The compound also enhances the immunogenicity of tumors by increasing natural killer cell recognition and killing, and by increasing the expression and presentation of tumor-associated antigens .
Vergleich Mit ähnlichen Verbindungen
Resminostat-Hydrochlorid ist aufgrund seiner Selektivität für Histon-Deacetylase-Enzyme der Klassen I, IIb und IV, insbesondere Histon-Deacetylase 6, einzigartig . Ähnliche Verbindungen sind:
Pracinostat: Ein weiterer Histon-Deacetylase-Inhibitor mit einem breiteren Spektrum an Enzyminhibition.
Vorinostat: Ein Histon-Deacetylase-Inhibitor, der zur Behandlung von kutanen T-Zell-Lymphomen eingesetzt wird.
Resminostat-Hydrochlorid zeichnet sich durch seine spezifische Aktivität gegen Histon-Deacetylase 6 aus, die bei Metastasen entscheidend ist, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Eigenschaften
CAS-Nummer |
186424-03-3 |
|---|---|
Molekularformel |
C11H14N2S |
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
1-ethyl-5-phenylimidazolidine-2-thione |
InChI |
InChI=1S/C11H14N2S/c1-2-13-10(8-12-11(13)14)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,12,14) |
InChI-Schlüssel |
QYRDJEMXRZWICF-UHFFFAOYSA-N |
SMILES |
CCN1C(CNC1=S)C2=CC=CC=C2 |
Kanonische SMILES |
CCN1C(CNC1=S)C2=CC=CC=C2 |
Synonyme |
1-Ethyl-5-phenyl-2-imidazolidinethione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















